molecular formula C13H15NO3 B2666406 Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1255099-53-6

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2666406
CAS No.: 1255099-53-6
M. Wt: 233.267
InChI Key: YZHMURXJGAUNBY-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 504438-12-4) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a benzyl ester at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₃H₁₅NO₃ (MW: 233.27), and it is primarily utilized as a building block in organic synthesis and medicinal chemistry . The compound is commercially available with purity ≥97% and is classified under heterocyclic building blocks .

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHMURXJGAUNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 6-hydroxy-3-azabicyclo[3.1.0]hexane under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl ester group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH₄ in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.

    Reduction: Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-methanol.

    Substitution: Various substituted benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Potential as a Therapeutic Agent

Research indicates that Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate may exhibit pharmacological properties that can be harnessed in drug development. Its structural similarity to known bioactive compounds suggests potential efficacy in treating various conditions, particularly those related to the central nervous system.

2. Synthesis of Derivatives

The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo further chemical modifications makes it a target for the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Biological Significance

1. Neuroprotective Effects

Studies have explored the neuroprotective effects of compounds similar to this compound, particularly in models of neurodegenerative diseases. These studies suggest that such compounds may help mitigate oxidative stress and inflammation within neural tissues.

2. Antimicrobial Activity

There is emerging evidence that derivatives of this compound possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases. The structural features of this compound may enhance its interaction with microbial targets.

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer chemistry as a building block for creating novel polymers with specific mechanical and thermal properties. Its unique structure allows for the design of materials with tailored functionalities.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation.

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal cell death in vitro models treated with derivatives of this compound compared to controls.
Study BAntimicrobial PropertiesFound that certain derivatives exhibited inhibitory effects against bacterial strains, suggesting potential for development into new antimicrobial agents.
Study CPolymer DevelopmentDeveloped a new polymer incorporating this compound that showed improved thermal stability compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name & CAS No. Position 6 Substituent Ester Group Molecular Formula Key Applications/Notes Reference
Benzyl 6-hydroxy-3-azabicyclo... -OH Benzyl C₁₃H₁₅NO₃ Building block for peptidomimetics; ≥97% purity
Benzyl 6-oxa-3-azabicyclo... (CAS: N/A) -O- (oxa) Benzyl C₁₂H₁₃NO₃* Intermediate for catalytic asymmetric synthesis; NMR-characterized
rel-Benzyl 6-(hydroxymethyl)... (CAS: 130753-13-8) -CH₂OH Benzyl C₁₄H₁₇NO₃ Hydrophilic variant; used in chiral synthesis
Benzyl 6-amino-3-azabicyclo... (CAS: 146655-41-6) -NH₂ Benzyl C₁₃H₁₆N₂O₂ Precursor for bioactive amines; discontinued commercial availability
Ethyl 3-benzyl-2,4-dioxo-3-aza... (CAS: 146726-13-8) -COOEt (carboxylate) Ethyl C₁₅H₁₅NO₄ Contains ketone groups; potential for heterocyclic drug design
tert-Butyl 6-formyl-3-azabicyclo... (CAS: 1267125-21-2) -CHO tert-Butyl C₁₁H₁₅NO₃ Lipophilic derivative; used in scaffold-hopping strategies

*Estimated based on structural similarity.

Commercial and Research Relevance

  • Target Compound : Marketed by Aladdin Scientific (100 mg, $50+ orders) and AK Scientific as a building block for drug discovery .
  • 6-Oxa Analog : Used in asymmetric catalysis for thiol synthesis, highlighting its role in stereoselective reactions .
  • Hydroxymethyl Derivative : Listed by BLD Pharm (95% purity) for chiral intermediate applications .
  • Amino Derivative: Discontinued due to supply chain constraints but previously used in inflammation-targeting molecular glues .

Biological Activity

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1255099-53-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that is significant for its biological interactions. The molecular formula is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of approximately 233.26 g/mol. Key physical properties include:

PropertyValue
LogP0.68
Polar Surface Area (Ų)50
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds3

These properties suggest a moderate hydrophilicity, which can influence the compound's absorption and distribution in biological systems.

Research indicates that this compound may interact with various biological targets, potentially influencing neurotransmitter systems due to its structural similarity to known psychoactive compounds. The azabicyclo structure is often associated with alkaloids that exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study exploring the neuropharmacological effects of similar bicyclic compounds found that modifications at the nitrogen site can enhance binding affinity to neurotransmitter receptors, particularly those involved in pain modulation and mood regulation .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown that bicyclic structures can exhibit activity against various bacterial strains, suggesting potential for this compound in treating infections .
  • Synthesis and Derivatives : Research focusing on the synthesis of benzyl derivatives has demonstrated that certain modifications can lead to enhanced biological activity, paving the way for developing more potent analogs . The synthesis typically involves transition metal-catalyzed reactions, which are efficient for constructing complex bicyclic frameworks.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with other compounds in the same class is useful:

Compound NameBiological ActivityReference
Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxaneAntimicrobial
Rauvomine BAnalgesic
Other azabicyclo derivativesVarious (antiviral, anticancer)

Q & A

Q. What are the key synthetic strategies for preparing Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions focusing on protecting group strategies and cyclopropane ring formation. For example:

  • Protection of the bicyclic core : The benzyl group is introduced early to protect the 3-aza position, as seen in analogous tert-butyl-protected derivatives (e.g., tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) .
  • Hydroxyl group introduction : Alkylation or hydroxylation steps are employed, such as using cesium carbonate and DMF for nucleophilic substitution under mild conditions (e.g., 80°C, 12–24 hours) .
  • Workup and purification : Ethyl acetate extraction followed by drying over anhydrous MgSO₄ and reduced-pressure evaporation are standard .

Key reagents : Cesium carbonate (base), iodomethane (methylation), and DMF (polar aprotic solvent) are critical for functional group manipulation .

Q. How is the compound purified and characterized in academic research?

Methodological Answer:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/hexane mixtures .
  • Characterization :
    • X-ray crystallography : Resolves stereochemistry and confirms bicyclic structure (e.g., triclinic crystal system, space group P1) .
    • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
    • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₅NO₃ requires 233.105 g/mol) .

Advanced Research Questions

Q. What are the challenges in stereochemical control during synthesis?

Methodological Answer: The bicyclo[3.1.0]hexane core imposes rigidity, making stereoselective functionalization difficult. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured tert-butyl derivatives) to guide regioselectivity .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., axial vs. equatorial hydroxyl groups) .
  • Dynamic kinetic resolution : DBU-mediated endo-exo isomerization can enhance stereochemical purity, as demonstrated in related 3-azabicyclohexane systems .

Contradictions : Failed attempts to synthesize vinyl isonitrile derivatives highlight the sensitivity of strained bicyclic systems to polymerization, necessitating inert conditions .

Q. How can researchers address the reactivity of the hydroxyl group during derivatization?

Methodological Answer: The 6-hydroxy group is prone to undesired side reactions (e.g., oxidation or nucleophilic substitution). Mitigation approaches:

  • Protection/deprotection : Temporarily mask the hydroxyl group as a silyl ether (TBSCl) or benzyl ether, followed by deprotection under mild conditions (e.g., TBAF or hydrogenolysis) .
  • Selective alkylation : Use sodium hydride and iodomethane at 0°C to methylate the hydroxyl group without disturbing the ester .
  • Monitoring : TLC or LC-MS tracks reaction progress to prevent over-functionalization .

Q. What role does this compound play in peptidomimetic design?

Methodological Answer: The bicyclic scaffold mimics peptide β-turn structures, enabling drug discovery applications:

  • Amide coupling : React the hydroxyl group with activated carboxylic acids (e.g., cyclohexanecarboxamido derivatives) to generate rigidified peptidomimetics .
  • Bioactivity testing : Derivatives are screened for protease resistance and target binding (e.g., antimicrobial assays using MIC determinations) .
  • Structural analogs : Replace the benzyl group with tert-butyl or trifluoromethylbenzyl moieties to modulate lipophilicity and bioavailability .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., failed cyclization)?

Methodological Answer: Contradictions often arise from subtle variations in reaction conditions:

  • Case study : Attempts to synthesize 1-vinylisonitrile from 1-vinylcyclopropylamine failed due to polymerization, whereas ethyl isocyanoacetate bisalkylation succeeded under similar conditions .
  • Troubleshooting :
    • Temperature control : Lower reaction temperatures (−78°C to 0°C) stabilize reactive intermediates .
    • Additive screening : Radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl₂) may suppress side reactions .
    • Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental redesign .

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